2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Description
This compound belongs to the quinazolinone class, characterized by a fused bicyclic aromatic ring system (quinazoline) with a hydroxy and oxo group at positions 2 and 4, respectively. The acetamide side chain is substituted with a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group, which introduces a triazole moiety. This structural combination is significant due to the pharmacological versatility of quinazolinones (antitumor, antimicrobial, antiviral) and the triazole group’s ability to enhance bioavailability and target specificity .
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c26-17(10-25-18(27)15-3-1-2-4-16(15)23-19(25)28)22-14-7-5-13(6-8-14)9-24-12-20-11-21-24/h1-8,11-12H,9-10H2,(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONADZUEGRFYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This is followed by the introduction of the triazole moiety through a nucleophilic substitution reaction. The final step involves the acylation of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to enhance yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a hydroxyl group.
Substitution: The triazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes, inhibiting their activity. The triazole moiety can enhance binding affinity and specificity. The compound may also modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Variations
The target compound’s uniqueness lies in the triazolylmethylphenyl-acetamide substituent. Below is a comparative analysis with structurally related quinazolinone and acetamide derivatives:
Table 1: Comparative Analysis of Quinazolinone Derivatives
Key Observations:
Substituent Impact on Activity :
- The triazole group in the target compound may enhance binding to enzymes like kinases or proteases due to its hydrogen-bonding capacity, distinguishing it from dichlorophenyl (Compound 1, anticonvulsant) or trifluoromethylphenyl (antiviral) analogs .
- Oxadiazole-containing analogs (e.g., ) exhibit anticancer/antimicrobial activities, suggesting that replacing triazole with oxadiazole alters target specificity.
IC50 and Potency :
- The trifluoromethylphenyl analog (IC50 = 12.0 µM for antiviral activity) highlights how electron-withdrawing groups improve potency against viral targets .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to Compound 1, involving condensation of quinazolinone precursors with functionalized acetamides .
Unique Attributes of the Target Compound
Triazole vs. Oxadiazole Moieties: Unlike oxadiazole-containing derivatives, the triazole group in the target compound may confer metabolic stability and reduced toxicity, as triazoles are less prone to hydrolysis than oxadiazoles .
Hydroxyquinazolinone Core: The 2-hydroxy-4-oxo substitution on the quinazolinone ring is rare in literature. This motif could modulate solubility and metal-chelating properties, relevant for targeting metalloenzymes .
Biological Activity
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a quinazolinone core and a triazole moiety. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of the quinazolinone and triazole structures contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Quinazolinone Core : Condensation of 2-aminobenzamide with an appropriate aldehyde.
- Introduction of Triazole Moiety : Nucleophilic substitution reaction to attach the triazole.
- Final Acylation : Acylation of the intermediate product to yield the target compound.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The quinazolinone core can inhibit various enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : The triazole moiety enhances binding affinity to receptors involved in neurotransmission and other physiological processes.
Antimicrobial Properties
Recent studies have indicated that compounds containing quinazolinone and triazole moieties exhibit significant antimicrobial activity. For instance:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 5.0 | |
| Similar Quinazolinone Derivative | Antifungal | 10.0 |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro and in vivo. It has shown promise in inhibiting cancer cell proliferation through:
- Induction of apoptosis in targeted cancer cells.
- Inhibition of tumor growth in animal models.
Study 1: In Vivo Efficacy
A study evaluated the efficacy of the compound in a mouse model bearing human cancer xenografts. Results indicated a significant reduction in tumor size compared to control groups (p < 0.05), suggesting its potential as an anticancer agent.
Study 2: Neuropharmacological Effects
Another investigation assessed the impact on neurotransmitter systems, revealing that the compound could modulate serotonin and dopamine levels, indicating potential applications in treating mood disorders.
Q & A
What are the recommended synthetic protocols for this compound, and how can regioselectivity challenges be addressed?
Basic Synthesis : The compound can be synthesized via multi-step reactions involving condensation of hydroxyquinazolinone and triazole-substituted phenylacetamide precursors. Typical protocols involve refluxing equimolar reactants (e.g., hydroxyquinazolinone derivatives and triazole-containing amines) in ethanol or DMF with catalysts like pyridine or zeolite-Y at 150°C for 5–6 hours . Purification often includes recrystallization from ethanol or aqueous HCl.
Advanced Consideration : Regioselectivity in triazole formation can lead to undesired isomers. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") improves regiocontrol, yielding 1,4-disubstituted triazoles over 1,5-isomers. Use sodium ascorbate and CuSO₄·5H₂O to enhance specificity .
Which spectroscopic and chromatographic methods are critical for structural validation?
Basic Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms functional groups (e.g., hydroxyquinazolinone carbonyl at ~170 ppm, triazole protons at 7.5–8.5 ppm). Infrared Spectroscopy (IR) identifies key stretches (C=O at 1670–1700 cm⁻¹, N-H at 3200–3400 cm⁻¹) .
Advanced Quality Control : High-Resolution Mass Spectrometry (HRMS) validates molecular formula, while Thin-Layer Chromatography (TLC) monitors reaction progress. For purity ≥95%, use HPLC with C18 columns and UV detection at 254 nm .
How can researchers resolve contradictions in reported biological activity data for this compound?
Basic Approach : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). Compare results against structurally analogous compounds (e.g., quinazoline-triazole hybrids in ).
Advanced Analysis : Perform dose-response curves and statistical meta-analysis to identify outliers. Conflicting cytotoxicity data may arise from cell line-specific sensitivity; use panels of cancer lines (e.g., MCF-7, HeLa) to assess selectivity .
What experimental designs are optimal for evaluating its pharmacokinetic (PK) properties?
Basic PK Screening : Use in vitro models like Caco-2 cells for intestinal permeability and human liver microsomes for metabolic stability. Measure solubility in PBS (pH 7.4) and logP via shake-flask method .
Advanced Design : Employ LC-MS/MS for plasma pharmacokinetics in rodent models. Assess bioavailability (%F) after oral and IV administration. For tissue distribution, conduct whole-body autoradiography .
How can structure-activity relationships (SAR) guide optimization of this compound?
Basic SAR : Modify substituents on the triazole (e.g., electron-withdrawing groups like -Cl or -F) to enhance binding to kinase targets. Replace the phenylacetamide moiety with heteroaromatic rings (e.g., pyridine) to improve solubility .
Advanced Strategy : Use molecular docking (e.g., AutoDock Vina) to predict interactions with EGFR or COX-2. Synthesize derivatives with varied hydroxyquinazolinone substituents (e.g., methyl, methoxy) and test inhibitory activity .
What mechanisms underlie its potential anticancer activity?
Basic Hypothesis : The compound may inhibit topoisomerase II or disrupt microtubule assembly, common targets for quinazoline derivatives. Triazole moieties could chelate metal ions critical for enzyme function .
Advanced Mechanistic Study : Conduct Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and flow cytometry for cell cycle arrest (G2/M phase). Use siRNA knockdown to identify target genes .
How should stability studies be designed for formulation development?
Basic Stability : Perform accelerated degradation tests under ICH guidelines (40°C/75% RH for 6 months). Monitor hydrolysis of the acetamide bond via HPLC .
Advanced Formulation : Encapsulate in PEGylated liposomes to enhance aqueous stability. Use differential scanning calorimetry (DSC) to assess crystallinity and excipient compatibility .
What computational tools predict its ADMET properties?
Basic Prediction : Use SwissADME or ADMETlab to estimate logP, BBB permeability, and CYP450 inhibition. Rule-of-Five violations (e.g., molecular weight >500) may guide lead optimization .
Advanced Modeling : Perform molecular dynamics simulations (e.g., GROMACS) to study binding kinetics with serum albumin. Quantum mechanics (QM) calculations assess redox potential for metabolite prediction .
How does the compound compare to clinically used quinazoline derivatives?
Basic Comparison : Unlike gefitinib (EGFR inhibitor), this compound lacks an anilinoquinazoline core but shares similar hydrogen-bonding motifs. Compare IC₅₀ values in kinase assays .
Advanced Differentiation : Evaluate resistance profiles in tyrosine kinase inhibitor (TKI)-resistant cell lines. Test synergy with cisplatin or paclitaxel in combination therapy .
What strategies address low solubility in preclinical testing?
Basic Approach : Use co-solvents (e.g., DMSO:PBS 1:9) or cyclodextrin complexes. Micronization via ball milling improves dissolution rate .
Advanced Solution : Synthesize phosphate or hydrochloride salts. Develop amorphous solid dispersions with HPMCAS via spray drying .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
